molecular formula C12H17NO4S B6070910 N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-METHYLPROPANE-1-SULFONAMIDE

N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-METHYLPROPANE-1-SULFONAMIDE

Cat. No.: B6070910
M. Wt: 271.33 g/mol
InChI Key: VLHVCBPQONESCW-UHFFFAOYSA-N
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Description

N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-METHYLPROPANE-1-SULFONAMIDE is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a benzodioxole moiety, which is known for its presence in many biologically active molecules. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-METHYLPROPANE-1-SULFONAMIDE typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through a series of reactions starting from catechol and formaldehyde.

    Attachment of the Sulfonamide Group: The benzodioxole intermediate is then reacted with a sulfonyl chloride derivative under basic conditions to form the sulfonamide linkage.

    Introduction of the Methylpropane Group: The final step involves the alkylation of the sulfonamide with a methylpropane derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-METHYLPROPANE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzodioxole derivatives.

Scientific Research Applications

N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-METHYLPROPANE-1-SULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-METHYLPROPANE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-METHYLPROPANE-1-SULFONAMIDE stands out due to its unique combination of the benzodioxole moiety and the sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-methylpropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-9(2)7-18(14,15)13-6-10-3-4-11-12(5-10)17-8-16-11/h3-5,9,13H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHVCBPQONESCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)NCC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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